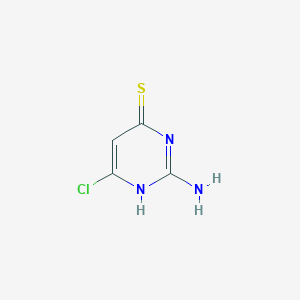

2-氨基-6-氯嘧啶-4(3H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

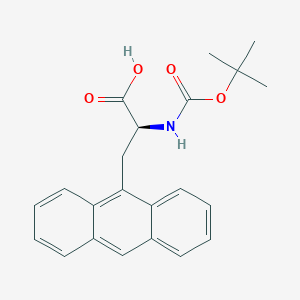

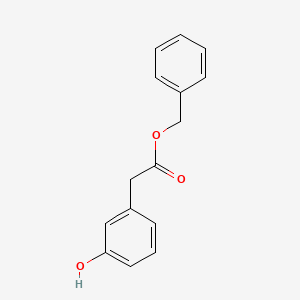

2-Amino-6-chloropyrimidine-4(3H)-thione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The specific compound of interest, 2-amino-6-chloropyrimidine-4(3H)-thione, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis method has been reported for the synthesis of thiadiazolo pyrimidine derivatives . Although the specific compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis. Additionally, a simple condensation reaction of 6-amino-pyrimidine-2(1H)-thiones with aromatic aldehydes has been described, leading to the formation of various pyrimidine derivatives . This suggests that the synthesis of 2-amino-6-chloropyrimidine-4(3H)-thione could involve similar condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using X-ray crystallography, revealing that these molecules are based on planar six-membered rings with significant double-bond character in the C-C and C-N bonds . The presence of substituents such as chlorine atoms and amino groups can influence the overall molecular geometry and the distribution of electron density within the molecule.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, partially hydrogenated triazolopyrimidines have been used as synthons for the preparation of polycondensed heterocycles, demonstrating the reactivity of the amino group in acylation and alkylation reactions . The aminolysis of 6-chloropyrimidine has been studied, showing the influence of substituents on the reaction barrier and the importance of hydrogen bonding in catalysis . These findings suggest that 2-amino-6-chloropyrimidine-4(3H)-thione could also participate in similar reactions, with its amino and thione groups being reactive centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and substituents. For example, the presence of chlorine atoms can affect the compound's polarity, solubility, and reactivity. The amino group can engage in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in various solvents. Although the specific physical and chemical properties of 2-amino-6-chloropyrimidine-4(3H)-thione are not detailed in the provided papers, the properties of structurally related compounds can provide a basis for predicting its behavior .

科学研究应用

氢键介导的催化

Rankin、Gauld 和 Boyd(2001 年)的研究探索了使用密度泛函理论对 6-氯嘧啶和 2-氨基-6-氯嘧啶进行氨解。他们发现向 C(2) 添加 NH2 基团会增加氨解的障碍,这意味着第三个氢键不会帮助催化,而是会增加系统的刚性。该研究强调了在像 2-氨基-6-氯嘧啶-4(3H)-硫酮这样的嘧啶催化中选择正确的质子受体的 важно性,并证明了多氢键在催化中的潜力 (Rankin、Gauld 和 Boyd,2001 年)。

噻吩并[2,3-d]嘧啶的合成

Clark、Shahhet、Korakas 和 Varvounis(1993 年)通过涉及 2-氨基-6-氯嘧啶-4(3H)-硫酮衍生物的分子内环化过程合成了几种噻吩并[2,3-d]嘧啶。这项工作有助于理解嘧啶化学及其在创建新型杂环化合物中的应用 (Clark 等人,1993 年)。

植物生长刺激

Hambardzumyan、Vorskanyan、Shahbazyan 和 Yengoyan(2020 年)合成了基于 2-氨基-6-甲基嘧啶-4(3H)-硫酮的新嘧啶衍生物,显示出显着的植物生长刺激作用。他们的研究表明 2-氨基-6-氯嘧啶-4(3H)-硫酮衍生物在农业应用中的潜力 (Hambardzumyan 等人,2020 年)。

抗肿瘤活性

Becan 和 Wagner(2008 年)合成了 3-苯基噻唑并[4,5-d]嘧啶-2-硫酮衍生物,包括与 2-氨基-6-氯嘧啶-4(3H)-硫酮在结构上相关的化合物,并评估了它们的抗肿瘤活性。他们的发现有助于开发新的抗肿瘤药物 (Becan 和 Wagner,2008 年)。

光谱鉴定和合成

Mohammed、Ahmed 和 Abachi(2016 年)专注于合成嘧啶 2-硫酮的衍生物,包括与 2-氨基-6-氯嘧啶-4(3H)-硫酮相关的衍生物。他们的工作强调了光谱方法在鉴定和合成嘧啶衍生物中的重要性 (Mohammed、Ahmed 和 Abachi,2016 年)。

属性

IUPAC Name |

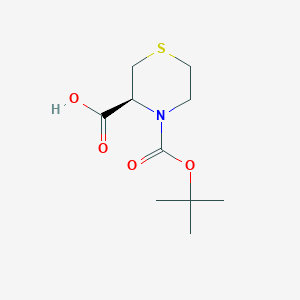

2-amino-6-chloro-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3S/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTKZJINYXFFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=S)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405365 |

Source

|

| Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloropyrimidine-4(3H)-thione | |

CAS RN |

6310-02-7 |

Source

|

| Record name | NSC43009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)